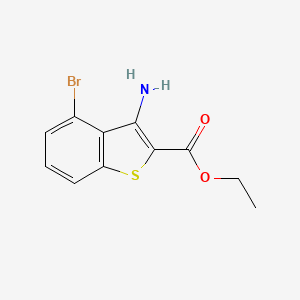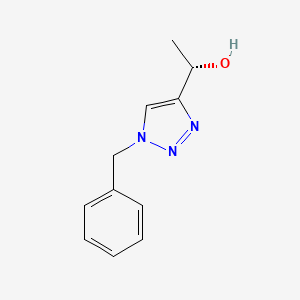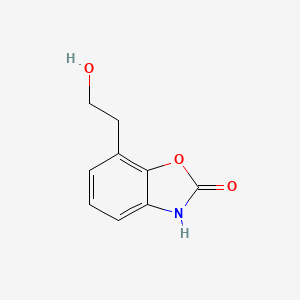![molecular formula C11H18Cl2N2 B1404835 [1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride CAS No. 1423991-72-3](/img/structure/B1404835.png)
[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride
Overview
Description
“[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride” is a chemical compound with the CAS Number: 1461708-02-0 . It has a molecular weight of 249.18 g/mol . This product is intended for research use only .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H18N2.2ClH/c13-10-12 (6-2-1-3-7-12)11-4-8-14-9-5-11;;/h4-5,8-9H,1-3,6-7,10,13H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Synthesis and Medicinal Applications
- Anticonvulsant Agents : Schiff bases derived from pyridine-based methanamines, including those similar to [1-(Pyridin-4-yl)cyclopentyl]methanamine, have been synthesized and evaluated for anticonvulsant activity. Some of these compounds showed significant seizures protection in various models, indicating potential use in epilepsy treatment (Pandey & Srivastava, 2011).
Chemical Structure and Synthesis
- Structural Characterization : A compound structurally related to [1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride, namely N-(2-Pyridylmethyleneamino)dehydroabietylamine, has been synthesized and characterized, demonstrating specific structural features like trans ring junctions and planar rings, which could influence its chemical behavior (Wu et al., 2009).
Photocytotoxicity and Imaging
- Iron(III) Complexes for Cellular Imaging and Photocytotoxicity : Iron(III) complexes incorporating pyridine-based methanamines have shown photocytotoxicity under red light, making them potential candidates for photochemotherapy. These complexes also exhibited uptake in the nucleus of cells, indicating potential applications in cellular imaging (Basu et al., 2014).
Catalysis and Polymerization
- Palladium(II) Complexes in Polymerization : Palladium(II) complexes containing N,N′-bidentate N-cycloalkyl 2-iminomethylpyridine, similar to the pyridine-based methanamine structure, have been used in the polymerization of methyl methacrylate. These complexes showed high catalytic activity and could be significant in the field of polymer chemistry (Kim et al., 2014).
Chemosensors and Metal Detection
- Selective Detection of Hg2+ and Ni2+ Ions : Compounds derived from pyridine-based methanamines have been studied for their ability to detect Hg and Ni ions selectively. This indicates the potential of such compounds in developing sensitive and selective chemosensors (Aggrwal et al., 2021).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
properties
IUPAC Name |
(1-pyridin-4-ylcyclopentyl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c12-9-11(5-1-2-6-11)10-3-7-13-8-4-10;;/h3-4,7-8H,1-2,5-6,9,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQWTBMZQUASNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B1404752.png)
![Ethyl [(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1404753.png)

![(S)-{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanamine trihydrochloride](/img/structure/B1404760.png)


![(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane](/img/structure/B1404763.png)
![4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404765.png)





![4-Bromo-1-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404774.png)